Molindon

Übersicht

Beschreibung

Molindone is an indole derivative that is primarily used as an antipsychotic medication. It is effective in treating schizophrenia and other psychoses by blocking the effects of dopamine in the brain, leading to diminished symptoms of psychosis . Molindone is known for its unique pharmacological profile, which includes a lower affinity for dopamine receptors compared to other antipsychotic agents .

Wirkmechanismus

Target of Action

Molindone primarily targets dopaminergic D2 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in regulating mood, reward, and behavior. Molindone has a much lower affinity for D2 receptors than most antipsychotic agents . It also has a relatively low affinity for D1 receptors and only low to moderate affinity for cholinergic and alpha-adrenergic receptors .

Mode of Action

Molindone acts by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . This antagonistic action on the D2 receptors leads to a reduction in the overactivity of dopamine, which is often associated with psychotic disorders.

Biochemical Pathways

It is known that the drug’s action on the dopaminergic system can lead to a reduction of spontaneous locomotion and aggressiveness, suppression of a conditioned response, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines .

Pharmacokinetics

Molindone is rapidly absorbed after oral administration, with peak serum concentrations reached within approximately 1.5 hours . It is extensively metabolized in the liver . The drug is excreted in urine and feces, with less than 2% to 3% of unmetabolized molindone . The elimination half-life of molindone is about 1.5 hours . The duration of action is between 24 to 36 hours .

Result of Action

The molecular and cellular effects of molindone’s action primarily involve the reduction of dopamine activity in the brain . This results in diminished symptoms of psychosis, such as hallucinations, delusions, and disordered thinking . In laboratory animals, molindone has been shown to reduce spontaneous locomotion and aggressiveness, suppress conditioned responses, and antagonize the effects of amphetamines .

Action Environment

The action, efficacy, and stability of molindone can be influenced by various environmental factors. It is known that individual factors, such as the patient’s overall health, liver function, and presence of other medications, can impact the effectiveness and side effects of molindone .

Wissenschaftliche Forschungsanwendungen

Molindon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Referenzverbindung bei der Untersuchung von Indolderivaten und ihren chemischen Eigenschaften verwendet.

Biologie: Es wird verwendet, um die Auswirkungen von Dopaminrezeptor-Antagonisten auf zelluläre Prozesse zu untersuchen.

Medizin: this compound wird in erster Linie zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt.

Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung von Antipsychotika eingesetzt.

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird angenommen, dass es durch Besetzung und Antagonisierung von Dopamin-(D2)-Rezeptorstellen in den retikulären limbischen Systemen im Gehirn wirkt, wodurch die Dopaminaktivität verringert wird . Diese Wirkung führt zu einer Reduktion der psychotischen Symptome. This compound hat auch eine relativ geringe Affinität zu D1-Rezeptoren und eine moderate Affinität zu cholinergen und alpha-adrenergen Rezeptoren .

Ähnliche Verbindungen:

Clozapin: Ein atypisches Antipsychotikum mit einem ähnlichen pharmakologischen Profil, aber höherer Affinität zu Dopaminrezeptoren.

Haloperidol: Ein typisches Antipsychotikum mit einer höheren Affinität zu Dopaminrezeptoren und einem anderen Nebenwirkungsprofil.

Risperidon: Ein weiteres atypisches Antipsychotikum mit einem breiteren Rezeptorbindungsprofil.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner geringeren Affinität zu Dopaminrezeptoren im Vergleich zu anderen Antipsychotika. Diese Eigenschaft könnte zu seinem unterschiedlichen Nebenwirkungsprofil beitragen, das ein geringeres Risiko für Gewichtszunahme und Stoffwechselstörungen beinhaltet .

Biochemische Analyse

Biochemical Properties

Molindone interacts with various biomolecules, predominantly dopamine receptors in the brain. It has a much lower affinity for D2 receptors than most antipsychotic agents and a relatively low affinity for D1 receptors . It also exhibits low to moderate affinity for cholinergic and alpha-adrenergic receptors .

Cellular Effects

Molindone’s primary cellular effect is the reduction of dopamine activity in the brain, leading to diminished symptoms of psychosis . It achieves this by antagonizing dopamine (D2) receptor sites in the reticular limbic systems in the brain . This action on dopamine receptors can lead to side effects such as drowsiness, fast heart rate, restlessness, blurred vision, and dry mouth .

Molecular Mechanism

The exact molecular mechanism of Molindone is not fully established. Based on electroencephalogram (EEG) studies, it is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity .

Temporal Effects in Laboratory Settings

While specific temporal effects of Molindone in laboratory settings are not extensively documented, it is known that Molindone causes less dopamine receptor supersensitivity than other neuroleptics . This suggests that Molindone may have a lower potential for eliciting disorders like tardive dyskinesia .

Dosage Effects in Animal Models

In animal models, a high dose of Molindone (20 mg/kg) elicited a small but significant increase in behavioral sensitivity . This increase was significantly less than that produced by 1 mg/kg of haloperidol .

Transport and Distribution

It is known that Molindone is rapidly absorbed when taken orally .

Subcellular Localization

The subcellular localization of Molindone is not explicitly documented. Given its mechanism of action, it is likely that Molindone primarily localizes to dopamine receptors in the brain, particularly in the reticular limbic systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Molindone can be synthesized through a series of chemical reactions. One common method involves the condensation of oximinoketone with cyclohexane-1,3-dione in the presence of zinc and acetic acid. This reaction leads to the formation of a partly reduced indole derivative. The Mannich reaction of this intermediate with formaldehyde and morpholine yields molindone .

Industrial Production Methods: Industrial production of molindone involves optimizing the synthetic route to achieve high yields and purity. The process typically includes the use of polar solvents such as acetonitrile, ethyl acetate, and dimethyl sulfoxide to facilitate the reactions. The final product is often converted to its hydrochloride salt form to enhance its solubility and stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Molindon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Indolringstruktur modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Indolring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Clozapine: An atypical antipsychotic with a similar pharmacological profile but higher affinity for dopamine receptors.

Haloperidol: A typical antipsychotic with a higher affinity for dopamine receptors and a different side effect profile.

Risperidone: Another atypical antipsychotic with a broader receptor binding profile.

Uniqueness of Molindone: Molindone is unique in its lower affinity for dopamine receptors compared to other antipsychotic agents. This characteristic may contribute to its distinct side effect profile, which includes a lower risk of weight gain and metabolic disturbances .

Eigenschaften

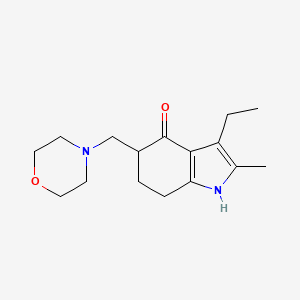

IUPAC Name |

3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPWJLBORRMFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15622-65-8 (mono-hydrochloride) | |

| Record name | Molindone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023332 | |

| Record name | Molindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE CRYSTALLINE POWDER; FREELY SOL IN WATER & ALCOHOL /HYDROCHLORIDE/, 4.74e-01 g/L | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism has not been established, however, based on electroencephalogram (EEG) studies, molindone is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. Decreased dopamine activity results in decreased physiological effects normally induced by excessive dopamine stimulation, such as those typically seen in manifestations of psychotic disorders., INFORMATION IS INADEQUATE TO DETERMINE SPECIFIC ACTIONS OF MOLINDONE..., THIS ANTIPSYCHOTIC AGENT IS A DIHYDROINDOLONE DERIV. IT IS NOT CHEM RELATED TO PHENOTHIAZINES, BUTYROPHENONES OR THIOXANTHENES, BUT PHARMACOLOGIC ACTIONS ARE SIMILAR TO THOSE OF PIPERAZINE PHENOTHIAZINES. | |

| Record name | Molindone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

7416-34-4 | |

| Record name | (±)-Molindone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7416-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molindone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molindone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molindone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLINDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3Y3QMF8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-181 °C, 180.5 °C | |

| Record name | Molindone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.